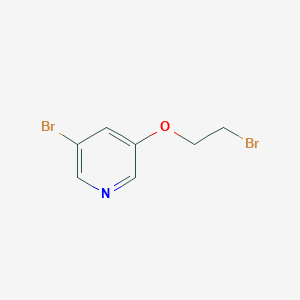
2-(3-Methylcyclohexyl)cyclohexan-1-ol
Übersicht
Beschreibung
“2-(3-Methylcyclohexyl)cyclohexan-1-ol” is an organic compound that belongs to the class of cyclohexanols. These are compounds containing a cyclohexane ring which bears a hydroxyl group .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylcyclohexyl)cyclohexan-1-ol” would consist of a cyclohexane ring with a hydroxyl group attached at the 1-position, and a 3-methylcyclohexyl group attached at the 2-position .Physical And Chemical Properties Analysis
Based on its structure, “2-(3-Methylcyclohexyl)cyclohexan-1-ol” would be expected to exhibit properties typical of cyclohexanols. These might include a relatively high boiling point due to the presence of the hydroxyl group, and solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Asymmetric Catalysis : The compound has been used in asymmetric catalysis. Brunner et al. (1986) demonstrated the use of related cyclohexanols in enantioselective catalysis, achieving optical inductions up to 30% ee, highlighting the potential of these compounds in asymmetric synthesis (Brunner, Obermann, & Wimmer, 1986).
Catalytic Electronic Activation : Black et al. (2005) explored the activation of cyclohexenols through aluminium-catalysed transfer hydrogenation, leading to conjugate additions and indirect nucleophilic additions to allylic alcohols. This showcases the versatility of cyclohexanols in catalytic processes (Black, Edwards, & Williams, 2005).
Chemical Synthesis and Molecular Recognition
Synthesis of Spiro Compounds : Balbolov et al. (2005) reported the use of cyclohexene derivatives in the synthesis of tricyclic spiro compounds, which demonstrates the utility of such compounds in complex chemical synthesis (Balbolov, Skumov, & Mitkova, 2005).
Molecular Recognition : Khanvilkar and Bedekar (2018) used a derivative of cyclohexan-1-ol for molecular recognition of enantiomers of acids, showcasing its application in chiral discrimination and analysis (Khanvilkar & Bedekar, 2018).
Analytical Chemistry and Spectroscopy
- Spectroscopic Studies : The structure and stereochemistry of similar cyclohexanols have been analyzed using NMR and IR spectroscopy, demonstrating their importance in structural elucidation and stereochemical studies (Iriepa, Gil-Alberdi, & Gálvez, 1992).
Environmental and Industrial Applications
- Hydrogen Peroxide Production : Jiankun (2011) discussed the use of methylcyclohexyl acetate, a related compound, in the anthraquinone process for hydrogen peroxide production, indicating the potential industrial applications of cyclohexanols (Jiankun, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-methylcyclohexyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h10-14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRKICUHINGZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylcyclohexyl)cyclohexan-1-ol | |
CAS RN |
1342663-72-2 | |
| Record name | 2-(3-methylcyclohexyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)


![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)








